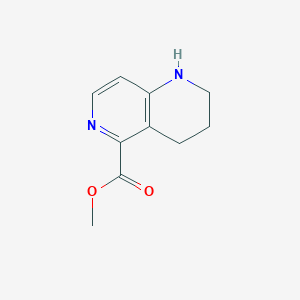

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)9-7-3-2-5-11-8(7)4-6-12-9/h4,6,11H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPRGYURTFNLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphine (PBu3) in acetic acid (AcOH) to achieve cyclization with excellent yields . Another approach may involve the Heck reaction, where aminopyridine derivatives are reacted with palladium catalysts and other reagents to form the naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Antitumor Activity

One of the most prominent applications of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is its potential as an antitumor agent. Studies have indicated that derivatives of naphthyridine compounds exhibit significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific pathways that are crucial for tumor growth and proliferation. For instance, certain studies have shown that naphthyridine derivatives can act as inhibitors of angiogenesis and metastasis in melanoma models .

Central Nervous System Modulation

Research has also explored the use of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate as a modulator for central nervous system targets. Compounds with a similar scaffold have been investigated for their ability to bind to metabotropic glutamate receptors (mGluRs), which play a critical role in neurotransmission and are implicated in various neurological disorders. The development of specific radioligands for PET imaging using this compound has shown promise in enhancing our understanding of receptor activity in vivo .

Cardiovascular Applications

Naphthyridine derivatives have also been studied for their cardiovascular effects. Some compounds within this class have demonstrated antihypertensive properties by acting as antagonists to angiotensin II receptors. This suggests that methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate could potentially be developed into therapeutic agents for managing hypertension and related cardiovascular conditions .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported on the synthesis and biological evaluation of several naphthyridine derivatives, including methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate. The results indicated that these compounds exhibited significant cytotoxicity against human melanoma cell lines with IC50 values in the low micromolar range. The authors concluded that further optimization could enhance their therapeutic potential .

Case Study 2: CNS Targeting

Another research article focused on the development of mGluR antagonists based on a tetrahydronaphthyridine scaffold. The study highlighted the successful synthesis of several derivatives and evaluated their binding affinities using autoradiography techniques in rat brain sections. The findings suggested that certain modifications to the methyl 1,2,3,4-tetrahydro-1,6-naphthyridine structure improved brain penetration and selectivity towards mGluR subtypes .

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

- 1,5-Naphthyridine

- 1,8-Naphthyridine

- 1,6-Naphthyridine derivatives with different substituents

Uniqueness

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry .

Biological Activity

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis pathways, and relevant case studies.

- Molecular Formula : C₉H₁₁N₂O₂

- Molecular Weight : 165.20 g/mol

- CAS Number : 636564-06-2

1. Pharmacological Potential

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate exhibits a range of biological activities:

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in various cellular models. The antioxidant properties are attributed to its naphthyridine structure, which allows for electron delocalization .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells against oxidative damage and apoptosis. In vitro studies have shown that it can enhance cell viability in models of neurodegeneration .

- Acetylcholinesterase Inhibition : Similar compounds within the naphthyridine family have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

The biological activities of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative stress .

- Modulation of Neurotransmitter Systems : By inhibiting AChE, it may increase the levels of acetylcholine in synaptic clefts, enhancing cognitive functions .

Synthesis Pathways

The synthesis of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate can be achieved through various methods:

-

Cyclization Reactions : Utilizing pyridine precursors and employing acid-catalyzed reactions can yield the desired naphthyridine derivatives. For example:

- Hydrogenation Processes : Reduction of corresponding naphthyridine derivatives under catalytic hydrogenation conditions has been reported to produce tetrahydro derivatives with good yields .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate found that it significantly reduced neuronal cell death in models subjected to oxidative stress. The compound enhanced cell survival rates by approximately 30% compared to untreated controls .

Case Study 2: Acetylcholinesterase Inhibition

In a pharmacological evaluation focusing on AChE inhibition, methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate exhibited an IC50 value comparable to established AChE inhibitors. This suggests its potential utility in treating cognitive disorders associated with cholinergic deficits .

Comparative Analysis with Related Compounds

| Compound Name | AChE Inhibition | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate | Moderate | High | Significant |

| Rivastigmine | High | Moderate | High |

| Donepezil | Very High | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification or cyclization reactions. For example, ozonolysis of methyl 1-acetyl-4-methoxycarbonylmethylene-1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate (substrate: MeOH, 78°C, 4 hours) yields derivatives with 74% efficiency . Decarboxylation of analogous naphthyridinecarboxylic acids under thermal conditions (250–370°C) is also effective, though temperature optimization is critical to avoid decomposition . Key variables include solvent polarity, reaction time, and protecting group strategies.

Q. How is the purity and structural integrity of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate validated in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment, adhering to pharmacopeial standards (NLT 97.0% purity) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography confirm structural assignments, particularly for distinguishing regioisomers or stereochemical ambiguities .

Q. What functionalization strategies are applicable to the naphthyridine core of this compound?

- Methodological Answer : The ester group at position 5 can undergo hydrolysis to carboxylic acids under acidic conditions (e.g., 50% H₂SO₄, reflux, 18 hours, 90% yield) . Nitrile-to-carboxylic acid conversion is also feasible, enabling further derivatization for biological or material science applications. Cycloaddition or cross-coupling reactions may modify the tetrahydro ring system, though steric hindrance requires careful optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for naphthyridine derivatives?

- Methodological Answer : Discrepancies often arise from subtle differences in starting material purity, solvent traces, or heating rates. For instance, decarboxylation yields vary significantly between 250°C (77%) and 370°C (72%) due to competing side reactions . Systematic Design of Experiments (DoE) with controlled variables (e.g., temperature gradients, inert atmosphere) and real-time monitoring (e.g., in situ FTIR) can isolate critical parameters .

Q. What strategies optimize regioselectivity in the functionalization of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For example, electron-withdrawing groups on the naphthyridine ring direct electrophilic substitution to specific positions. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., Boc-protected amines) enhance selectivity in cross-coupling reactions .

Q. How do stereochemical considerations impact the synthesis of chiral naphthyridine derivatives?

- Methodological Answer : Chirality in the tetrahydro ring (e.g., 2R,3S configurations) requires enantioselective catalysis or chiral auxiliaries. Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can achieve high enantiomeric excess (ee). Chiral HPLC or circular dichroism (CD) validates stereochemical outcomes .

Q. What computational tools predict the biological activity of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential binding motifs for antimicrobial or anticancer targets. QSAR models trained on naphthyridine analogs correlate substituent electronegativity with bioactivity (e.g., logP vs. membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.